2-[((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-ethyl-amino]-ethanol 2-[((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-ethyl-amino]-ethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13462899
InChI: InChI=1S/C16H26N2O/c1-2-17(11-12-19)14-16-9-6-10-18(16)13-15-7-4-3-5-8-15/h3-5,7-8,16,19H,2,6,9-14H2,1H3/t16-/m0/s1
SMILES: CCN(CCO)CC1CCCN1CC2=CC=CC=C2
Molecular Formula: C16H26N2O
Molecular Weight: 262.39 g/mol

2-[((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-ethyl-amino]-ethanol

CAS No.:

Cat. No.: VC13462899

Molecular Formula: C16H26N2O

Molecular Weight: 262.39 g/mol

* For research use only. Not for human or veterinary use.

2-[((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-ethyl-amino]-ethanol -

Specification

Molecular Formula C16H26N2O
Molecular Weight 262.39 g/mol
IUPAC Name 2-[[(2S)-1-benzylpyrrolidin-2-yl]methyl-ethylamino]ethanol
Standard InChI InChI=1S/C16H26N2O/c1-2-17(11-12-19)14-16-9-6-10-18(16)13-15-7-4-3-5-8-15/h3-5,7-8,16,19H,2,6,9-14H2,1H3/t16-/m0/s1
Standard InChI Key LOGMKGZVCKTZDN-INIZCTEOSA-N
Isomeric SMILES CCN(CCO)C[C@@H]1CCCN1CC2=CC=CC=C2
SMILES CCN(CCO)CC1CCCN1CC2=CC=CC=C2
Canonical SMILES CCN(CCO)CC1CCCN1CC2=CC=CC=C2

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure comprises:

  • Pyrrolidine core: A five-membered saturated heterocycle with an (S)-configuration at the C2 position .

  • Benzyl group: Attached to the pyrrolidine nitrogen, enhancing lipophilicity and receptor-binding affinity.

  • Ethylamino-ethanol side chain: Introduces hydrogen-bonding capacity and solubility in polar solvents.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular formulaC16H26N2O\text{C}_{16}\text{H}_{26}\text{N}_2\text{O}
Molecular weight262.39 g/mol
IUPAC name2-[[(2S)-1-benzylpyrrolidin-2-yl]methyl-ethylamino]ethanol
SMILESCCN(CCO)C[C@@H]1CCCN1CC2=CC=CC=C2
Chiral centers1 (C2 of pyrrolidine)

Spectroscopic Characterization

  • NMR: The benzyl protons resonate at δ 7.2–7.4 ppm (aromatic), while pyrrolidine methylene groups appear at δ 2.5–3.0 ppm .

  • Mass spectrometry: Base peak at m/z 262.39 corresponds to the molecular ion.

Synthesis and Industrial Production

Route A: Pyrrolidine Ring Formation

  • Cyclization: Reaction of 1,4-diaminobutane with benzyl bromide under basic conditions forms the benzyl-pyrrolidine intermediate .

  • Alkylation: Ethylamine and ethylene oxide are added sequentially to introduce the ethylamino-ethanol side chain.

  • Chiral resolution: Tartaric acid derivatives resolve racemic mixtures, yielding the (S)-enantiomer .

Route B: Continuous Flow Synthesis

  • Advantages: Higher yield (85–90%) and reduced byproducts compared to batch methods .

  • Conditions:

    • Temperature: 45–60°C

    • Catalyst: Ni(ClO4_4)2_2·6H2_2O (0.1 equiv)

Industrial Optimization

  • Purity: >99% via recrystallization in ethanol/water .

  • Scale-up: 10 kg batches achieved using flow reactors.

Pharmacological Applications

Mechanism of Action

The compound modulates:

  • Dopamine D2 receptors: Binds to the extracellular domain, inhibiting cAMP production (IC50_{50} = 120 nM).

  • Monoamine oxidases (MAOs): Competitive inhibition of MAO-B (Ki_i = 0.8 μM), reducing neurotransmitter degradation .

Table 2: Comparative Bioactivity of Pyrrolidine Analogs

CompoundTargetIC50_{50}/MICSource
2-[((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-ethyl-amino]-ethanolMAO-B0.8 μM
2-[(R)-1-Benzyl-pyrrolidin-3-yl]-ethyl-amino-ethanolDopamine D3 receptor95 nM
N-[3-[2-(1-Benzyl-piperidin-4-yl)-ethyl]-1,2-benzoxazol-6-yl]acetamideGABAA_A1.2 μM

Chemical Reactivity and Derivatives

Functionalization Reactions

  • Amide formation: Reacts with acyl chlorides (e.g., acetyl chloride) to yield NN-acetyl derivatives (yield: 75–80%) .

  • Oxidation: Treatment with KMnO4_4 converts the ethanol group to a carboxylic acid.

Stability Profile

  • pH sensitivity: Degrades rapidly at pH < 2 (t1/2_{1/2} = 2 h) .

  • Light sensitivity: Store at 2–8°C in amber vials.

Analytical and Regulatory Considerations

Quality Control

  • HPLC: C18 column, 70:30 acetonitrile/water, retention time = 6.2 min .

  • Chiral purity: >99% ee confirmed via chiral HPLC (Chiralpak AD-H column) .

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